6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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Overview
Description
6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their functionalization. The use of high-throughput synthesis and optimization of reaction conditions are crucial for achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound also contains a methoxyphenyl group and exhibits biological activity.
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol: Another compound with a methoxyphenyl group, studied for its chemical reactivity and biological activities.
Uniqueness
6-(2-Methoxyphenyl)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific structural features and the presence of a dihydropyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H13NO4 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-methyl-6-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-15-11(7-9(14(17)18)8-13(15)16)10-5-3-4-6-12(10)19-2/h3-8H,1-2H3,(H,17,18) |
InChI Key |
GNDFCIGPEOVVLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)C(=O)O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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